molecular formula C18H20FNO3 B4702719 3-ethoxy-N-(4-fluorophenyl)-4-propoxybenzamide

3-ethoxy-N-(4-fluorophenyl)-4-propoxybenzamide

Cat. No. B4702719
M. Wt: 317.4 g/mol
InChI Key: YVAJAKAUWXOJSF-UHFFFAOYSA-N
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Description

3-ethoxy-N-(4-fluorophenyl)-4-propoxybenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. Also known as EFNB, it is a benzamide derivative that has been found to have a range of interesting properties, including its effects on the central nervous system. In

Scientific Research Applications

EFNB has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. EFNB has been found to have neuroprotective effects and can help to prevent the death of neurons in the brain. It has also been found to have analgesic effects, making it a potential treatment for chronic pain.

Mechanism of Action

The mechanism of action of EFNB is not fully understood, but it is believed to work by modulating the activity of certain receptors in the brain, including the dopamine D2 receptor and the sigma-1 receptor. It has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
EFNB has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which can improve mood and reduce anxiety. It has also been found to have anti-inflammatory effects, which can help to reduce the damage caused by neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of EFNB for lab experiments is its high potency and selectivity. It has been found to have a high affinity for certain receptors in the brain, which makes it a useful tool for studying the function of these receptors. However, one of the limitations of EFNB is its potential toxicity. It has been found to have cytotoxic effects in certain cell lines, which may limit its use in some experiments.

Future Directions

There are many potential future directions for research on EFNB. One area of interest is its potential as a treatment for neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Further research is needed to fully understand the mechanism of action of EFNB and to determine its potential therapeutic applications. Another area of interest is its potential as a tool for studying the function of certain receptors in the brain. By understanding how EFNB interacts with these receptors, researchers may be able to develop more effective treatments for neurological disorders.

properties

IUPAC Name

3-ethoxy-N-(4-fluorophenyl)-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO3/c1-3-11-23-16-10-5-13(12-17(16)22-4-2)18(21)20-15-8-6-14(19)7-9-15/h5-10,12H,3-4,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVAJAKAUWXOJSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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